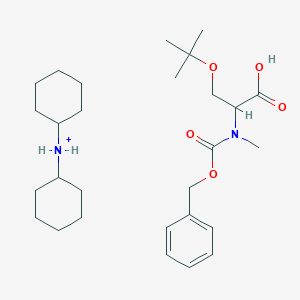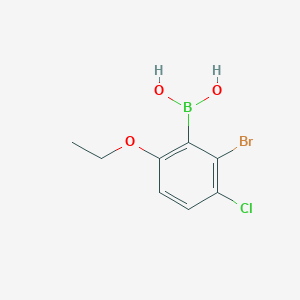
2-Bromo-3-chloro-6-ethoxyphenylboronic acid
Vue d'ensemble
Description
“2-Bromo-3-chloro-6-ethoxyphenylboronic acid” is a chemical compound with the molecular formula C8H9BBrClO3 . It is used for industrial and scientific research purposes.
Synthesis Analysis
Boronic acids, such as “2-Bromo-3-chloro-6-ethoxyphenylboronic acid”, are commonly used as building blocks and synthetic intermediates . The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . The preparation of compounds with this chemical group is relatively simple and well known .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-chloro-6-ethoxyphenylboronic acid” consists of 8 carbon atoms, 9 hydrogen atoms, 1 boron atom, 1 bromine atom, 1 chlorine atom, and 3 oxygen atoms . The average mass of the molecule is 279.323 Da, and the monoisotopic mass is 277.951660 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-3-chloro-6-ethoxyphenylboronic acid” include a molecular weight of 279.32 g/mol . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors .
Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of cross-coupling reactions .
Summary of the Application
The Suzuki–Miyaura (SM) coupling reaction is a type of cross-coupling reaction, used to conjoin chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . This reaction is widely applied due to its mild and functional group tolerant reaction conditions, and the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Methods of Application or Experimental Procedures
In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Results or Outcomes
The outcome of the SM coupling reaction is the formation of a new carbon-carbon bond. This reaction has been widely applied in the synthesis of complex organic molecules due to its high efficiency and selectivity .
- Organic Synthesis : Boronic acids are used in organic synthesis for the conversion of alcohols, amines, and phenols into other functional groups .
- Material Science : Boronic acids can be used in the synthesis of polymers and other materials .
- Medicinal Chemistry : Boronic acids are used in the design and synthesis of pharmaceuticals .
- Organic Synthesis : Boronic acids are used in organic synthesis for the conversion of alcohols, amines, and phenols into other functional groups .
- Material Science : Boronic acids can be used in the synthesis of polymers and other materials .
- Medicinal Chemistry : Boronic acids are used in the design and synthesis of pharmaceuticals .
Orientations Futures
Propriétés
IUPAC Name |
(2-bromo-3-chloro-6-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrClO3/c1-2-14-6-4-3-5(11)8(10)7(6)9(12)13/h3-4,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDIZLCTKGQGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)Cl)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-6-ethoxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



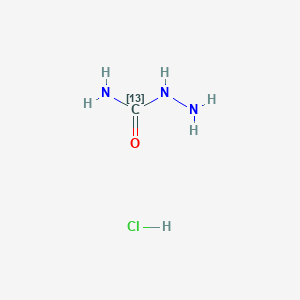
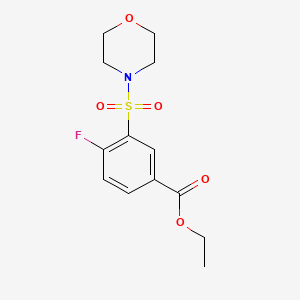
![tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1436944.png)
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1436945.png)
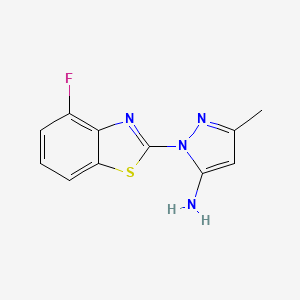
![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436948.png)

![4-[di((2)H3)methylamino]benzoic acid](/img/structure/B1436952.png)
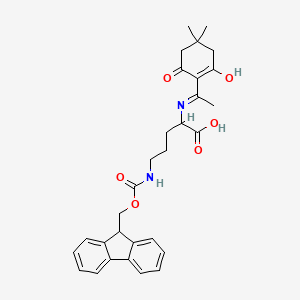
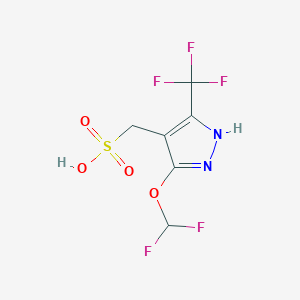
![5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one](/img/structure/B1436956.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B1436958.png)
![(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1436962.png)
